molecular formula C7H15NO B6283404 rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol CAS No. 69460-41-9

rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol

Cat. No. B6283404
CAS RN: 69460-41-9
M. Wt: 129.2
InChI Key:
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Description

Rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol, also known as rac-AECP, is a chiral amino alcohol derived from the amino acid L-alanine. It is a structural isomer of the more commonly used amino alcohol (S)-2-amino-1-propanol, and has been studied extensively for its potential applications in the synthesis of drugs, agrochemicals, and other compounds.

Scientific Research Applications

Rac-AECP has been studied extensively for its potential applications in the synthesis of drugs, agrochemicals, and other compounds. It has been used as a chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other synthetic compounds. Rac-AECP has also been used as a chiral template for the synthesis of chiral compounds with a wide range of biological activities. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol has been used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts.

Mechanism of Action

Rac-AECP is believed to act as a chiral template for the synthesis of chiral compounds with a wide range of biological activities. It acts as a template for the formation of a variety of chiral compounds, including drugs, agrochemicals, and other synthetic compounds. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol can be used as a chiral template for the synthesis of other compounds, such as polymers, surfactants, and catalysts.
Biochemical and Physiological Effects
Rac-AECP has been studied extensively for its potential applications in the synthesis of drugs, agrochemicals, and other compounds. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-bacterial activities. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol has been shown to have anti-fungal, anti-parasitic, and anti-allergic activities.

Advantages and Limitations for Lab Experiments

Rac-AECP has several advantages for lab experiments. It is a readily available chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other synthetic compounds. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol is relatively inexpensive, has a high yield, and is relatively easy to work with in the laboratory.
However, there are also some limitations to using rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol in lab experiments. First, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol is a chiral compound, and as such, it can be difficult to control the stereochemistry of the reaction. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol is sensitive to air and light, and must be stored in a cool, dark place.

Future Directions

There are several potential future directions for the use of rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol in scientific research. First, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol could be used as a template for the synthesis of a variety of compounds, including drugs, agrochemicals, and other synthetic compounds. Additionally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol could be used as a chiral template for the synthesis of other compounds, such as polymers, surfactants, and catalysts. Finally, rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol could be used in the synthesis of novel compounds with a wide range of biological activities.

Synthesis Methods

Rac-AECP can be synthesized from L-alanine through a two-step reaction. The first step involves the conversion of L-alanine to (S)-2-amino-1-propanol via a reductive amination reaction using sodium cyanoborohydride (NaBH3CN) as a reducing agent. The second step involves the conversion of (S)-2-amino-1-propanol to rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol via a cyclization reaction using a catalytic amount of trifluoroacetic acid (TFA). The reaction is conducted in an aqueous solution with stirring and heating. The yield of the reaction is typically high, with some reports of yields greater than 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Ethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with sodium borohydride in methanol to yield racemic cyclopentanol.", "Step 2: The resulting cyclopentanol is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: Ethylamine is added to the hydrochloride salt to form the corresponding amine salt.", "Step 4: The amine salt is then treated with sodium hydroxide to liberate the free amine.", "Step 5: The free amine is then reacted with acetic acid to form the corresponding acetamide.", "Step 6: The acetamide is then reduced with sodium borohydride in methanol to yield rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol.", "Step 7: The product is purified by recrystallization from a mixture of water and acetic acid, followed by drying under vacuum." ] }

CAS RN

69460-41-9

Product Name

rac-(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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